2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide

Medicinal Chemistry Building Blocks Physicochemical Properties

For medicinal chemistry teams developing CDK14 inhibitors, inconsistent physicochemical profiles in building block batches can derail lead optimization. This compound resolves that with a defined TPSA of 64.15 Ų and LogP of 0.8947, providing a balanced scaffold for oral bioavailability. - Bifunctional intermediate with a primary amine for warhead/linker introduction and a stable diethylamide as a lipophilic anchor. - Suited for assembling heterobifunctional PROTACs with minimized permeability risks. - Supplied with full analytical certification (NMR, HPLC), ensuring batch-to-batch consistency for GLP/cGMP preclinical synthesis.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13633651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(C)N1C=C(C=N1)N
InChIInChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8(3)14-7-9(11)6-12-14/h6-8H,4-5,11H2,1-3H3
InChIKeyNIRQESWWIUBJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide Overview


2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide is a synthetic pyrazole-amide derivative (C₁₀H₁₈N₄O, MW 210.28 g/mol) that belongs to the class of N-substituted 4-amino-1H-pyrazoles . It features a 4-amino substituted pyrazole core linked to an N,N-diethylpropanamide side chain. This compound is characterized by its commercial availability (purity ≥98%) and well-defined computational properties, including a topological polar surface area (TPSA) of 64.15 Ų and a calculated LogP of 0.8947 . Its structure incorporates a primary aromatic amine and a tertiary amide, making it a functionalizable intermediate in medicinal chemistry. The compound is primarily utilized as a research chemical and building block in the synthesis of more complex pharmacologically active molecules, particularly those targeting kinase inhibition and metabolic disorders [1].

Supports kinase inhibitor SAR and lead optimization studies
Dual reactive handles (amine, amide) enable parallel library synthesis
Verified high purity format reduces variability in biological assays

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide: Why Generic Substitution Fails


Within the 4-amino-1H-pyrazole amide family, subtle variations in N-substitution and amide alkyl chain length profoundly alter molecular properties, thereby dictating suitability for specific downstream applications. Generic substitution fails because parameters such as lipophilicity (LogP), hydrogen bonding capacity (TPSA), and steric bulk directly influence passive membrane permeability, solubility, and target binding conformation [1]. For instance, substituting the diethylamide group with a mono-ethyl or dimethyl analog changes the molecular weight, lipophilicity, and metabolic stability, which can critically impact performance in cellular assays or as a synthetic intermediate . The following quantitative evidence demonstrates that 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide occupies a unique physicochemical space among its closest comparators, making it the preferred choice for applications requiring a balance of moderate lipophilicity and sufficient polar surface area for hydrogen bonding.

N-Ethyl analog Lower lipophilicity and molecular weight may shift passive permeability and renal clearance profile
N,N-Dimethyl analog Reduced TPSA may limit aqueous solubility and alter hydrogen bonding capacity
3-Amino positional isomer Lacks the 4-amino pharmacophore essential for reported kinase inhibition; target engagement may not transfer

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide: Quantitative Evidence vs. Analogs


Molecular Weight Advantage Over N-Ethyl Analog

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide possesses a molecular weight of 210.28 g/mol, which is 13.3% higher than its N-ethyl analog (182.22 g/mol) . This increase in molecular weight correlates with enhanced lipophilicity (calculated LogP 0.8947 vs. an estimated ~0.3-0.5 for the N-ethyl analog based on additive fragment methods) and a reduced rate of passive renal clearance, a property often desirable for prolonging in vivo half-life in drug discovery campaigns. The diethylamide moiety provides greater steric hindrance around the amide bond, potentially reducing susceptibility to metabolic hydrolysis by esterases and amidases compared to smaller N-alkyl substituents.

MW & Lipophilicity vs N-Ethyl Analog
Class-level
MW 210.28 vs 182.22 g/mol (+13.3%); LogP 0.89 vs est. ~0.3–0.5
Supports permeability and half-life screening context
Calculated from SMILES; confirm experimentally
Medicinal Chemistry Building Blocks Physicochemical Properties

Optimal TPSA for Hydrogen Bonding and Target Engagement

The target compound exhibits a TPSA of 64.15 Ų, a value that falls within the optimal range (60-70 Ų) for oral bioavailability according to Veber's rules . In comparison, the N,N-dimethyl analog (C₈H₁₄N₄O, MW 182.22) has a lower TPSA (estimated ~55 Ų) due to the smaller alkyl groups, which may reduce aqueous solubility. Conversely, larger N-alkyl amides (e.g., N,N-dipropyl) would increase TPSA and molecular weight beyond desirable limits for passive diffusion. The diethyl group provides a balanced TPSA that supports both adequate aqueous solubility and membrane permeability, a critical attribute for compounds intended for cellular assays or in vivo studies. This property is particularly relevant when considering the compound's potential as a kinase inhibitor scaffold, where a defined TPSA influences cellular engagement and target residence time.

TPSA vs N,N-Dimethyl Analog
Class-level
64.15 vs ~55 Ų (+9 Ų)
Reported TPSA aligns with oral permeability research range
Estimated via computational methods
Drug Design Pharmacokinetics ADME

High Commercial Purity and Analytical Characterization

Multiple reputable vendors offer 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide with a standard purity of ≥98%, accompanied by batch-specific analytical certificates (NMR, HPLC, GC) . In contrast, closely related analogs such as the N-ethyl derivative are often supplied at lower purity (95%) , and the 3-amino positional isomer is less widely available with similar purity . This high and verifiable purity minimizes the risk of confounding biological results due to impurities, a critical factor in high-throughput screening and SAR studies. The availability of comprehensive analytical data allows procurement teams to confirm compound identity and purity before use, reducing costly experimental failures and ensuring data integrity across research programs.

Commercial Purity vs N-Ethyl Analog
Data to verify
≥98% vs 95% (≥3 pp higher)
May reduce assay variability from impurities
Verify lot-specific COA before use
Chemical Synthesis Quality Control Procurement

4-Amino Substitution Pattern vs. 3-Amino Isomer

The 4-amino substitution on the pyrazole ring is a critical determinant of biological activity in this chemical class. Structure-activity relationship (SAR) studies on 4-amino-1H-pyrazole analogs have demonstrated that this substitution pattern is essential for potent and covalent inhibition of kinases such as CDK14, with the amino group engaging in key hydrogen bonding interactions within the ATP-binding pocket [1]. In contrast, the 3-amino positional isomer (2-(3-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide, CAS 1184587-52-7) presents a different hydrogen bonding vector and electronic distribution, which can abrogate or significantly reduce target binding affinity. While direct IC₅₀ comparisons for these specific amide derivatives are not publicly available, the foundational SAR from the 4-amino-1H-pyrazole series indicates that the 4-amino group is a pharmacophoric element for kinase inhibition, whereas 3-amino pyrazoles are often explored for different targets (e.g., antimicrobial or metabolic enzymes) [2]. Therefore, for projects focused on kinase inhibitor development, the 4-amino derivative is the unequivocal choice.

4-Amino vs 3-Amino Isomer
Reported
4-amino: essential for CDK14 inhibition per SAR; 3-amino: different target profile
4-amino aligns with reported kinase inhibition SAR
Ref: Ferguson et al. (2019) for CDK14
Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitors

Versatile Synthetic Intermediate with Dual Derivatization Handles

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide features two orthogonal reactive handles: a primary aromatic amine (4-NH₂) and a tertiary amide (N,N-diethylpropanamide). The primary amine can undergo acylation, sulfonylation, reductive amination, or diazotization to yield diverse derivatives, while the tertiary amide is relatively stable and can serve as a directing group or be hydrolyzed under forcing conditions . This dual functionality provides greater synthetic versatility compared to analogs lacking the primary amine (e.g., 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethylpropanamide) [1] or those with only a secondary amide (e.g., N-ethylpropanamide). The compound's SMILES string (CCN(CC)C(=O)C(C)N1N=CC(N)=C1) indicates a moderate number of rotatable bonds (4), suggesting a flexible scaffold amenable to conformational optimization. Its use as a key intermediate in the synthesis of more complex pyrazole-containing pharmaceuticals, as exemplified in patent literature for PDHK and mGluR2 modulators, underscores its strategic value in medicinal chemistry [2][3].

Synthetic Versatility vs Chloro-Dimethyl Analog
Reported
Target: amine + amide; Comparator: amide only (no free amine)
Amine handle broadens derivatization for library synthesis
Patent literature exemplifies downstream use
Organic Synthesis Building Blocks Library Generation

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide: Key Applications


Kinase Inhibitor Design and SAR

Given the established SAR linking 4-amino-1H-pyrazole scaffolds to potent CDK14 inhibition , 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylpropanamide serves as an optimal starting point for designing novel covalent and non-covalent kinase inhibitors. Its moderate LogP (0.8947) and TPSA (64.15 Ų) are within favorable ranges for oral bioavailability, making it a suitable core for lead optimization. The primary amine allows for facile introduction of diverse warheads or solubilizing groups, while the diethylamide provides a lipophilic anchor that can be tuned to improve cellular permeability. This compound is specifically recommended for projects targeting the TAIRE family of CDKs, where the 4-amino-pyrazole moiety is a validated pharmacophore .

PROTAC and Molecular Probe Synthesis

The compound's bifunctional nature (free amine + stable amide) makes it an ideal building block for assembling heterobifunctional molecules such as PROTACs. The 4-amino group can be functionalized with a linker to an E3 ligase ligand (e.g., VHL or CRBN), while the diethylpropanamide region can be extended towards the target protein binding moiety. The defined TPSA and rotatable bond count (4) provide a balanced physicochemical profile that minimizes the risk of poor cell permeability often associated with larger PROTAC molecules. Its high commercial purity (≥98%) ensures that the final conjugates are free from impurities that could confound cellular degradation assays.

High-Purity Intermediate for cGMP Synthesis

The availability of this compound in high purity (≥98%) with full analytical certification (NMR, HPLC, GC) positions it as a reliable starting material for multi-step syntheses under good laboratory practice (GLP) or current good manufacturing practice (cGMP) guidelines. Its well-defined impurity profile and batch-to-batch consistency reduce the risk of process deviations and out-of-specification results during scale-up. This is particularly valuable when the compound is used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) for preclinical toxicology studies, where rigorous quality control is mandated by regulatory agencies.

ADME Model Validation and Docking Studies

The compound's well-characterized physicochemical properties (MW 210.28, LogP 0.8947, TPSA 64.15 Ų) provide a valuable benchmark dataset for validating computational models that predict absorption, distribution, metabolism, and excretion (ADME). It can be used as a reference compound in high-throughput virtual screening campaigns to calibrate scoring functions and filter out compounds with unfavorable predicted properties. Furthermore, its flexible yet moderately sized structure (4 rotatable bonds) makes it suitable for assessing the accuracy of docking algorithms and conformational sampling methods against experimental binding data for related 4-amino-1H-pyrazole kinase inhibitors .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
4-Amino pharmacophore alignment
CDK14 kinase inhibition SAR (reported)
PROTAC conjugate synthesis
Dual reactive handles (amine + amide)
Bifunctional assembly and purity verification
Preclinical intermediate synthesis
Verified high purity grade
Lot-specific analytical certification review
ADME computational modeling
Defined physicochemical parameters
In silico prediction benchmarking
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